molecular formula C15H18N4O3 B5670206 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B5670206
M. Wt: 302.33 g/mol
InChI Key: WKKZWEGRRUDACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with nitro and methyl groups, an acetamide moiety, and a phenylethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

  • Nitration: : The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 4-position of the pyrazole ring.

  • Alkylation: : The nitrated pyrazole is alkylated with 2-bromoacetophenone to introduce the phenylethyl side chain. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

  • Amidation: : Finally, the alkylated pyrazole is reacted with acetic anhydride to form the acetamide moiety. This step is usually performed under reflux conditions in an organic solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the processes to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylethyl side chain, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide, NaOH) or under acidic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the pyrazole ring and phenylethyl side chain may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the phenylethyl side chain, which may affect its binding properties and overall activity.

    2-(4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide: Lacks the methyl groups, which may influence its steric and electronic properties.

Uniqueness

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of its structural features, including the nitro group, methyl groups, and phenylethyl side chain

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-15(19(21)22)12(2)18(17-11)10-14(20)16-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKZWEGRRUDACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCCC2=CC=CC=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.